molecular formula C7H11ClN4O B3334923 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-51-2

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B3334923
CAS No.: 1004644-51-2
M. Wt: 202.64 g/mol
InChI Key: DIJCBEIYSXKZOB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound featuring a pyrazole core substituted with chlorine and methyl groups at the 4-, 3-, and 5-positions.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJCBEIYSXKZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196030
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-51-2
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

    Formation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting 4-chloro-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Acetylation: The pyrazole derivative is then acetylated to introduce the acetyl group.

    Hydrazide Formation: The final step involves the reaction of the acetylated pyrazole with hydrazine hydrate to form the acetohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Activity

  • Studies have indicated that compounds containing the pyrazole moiety can exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Antimicrobial Properties

  • Research has demonstrated that pyrazole derivatives possess antimicrobial activity against a variety of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects

  • Some studies have reported anti-inflammatory effects for pyrazole derivatives, which could be useful in treating conditions like arthritis or other inflammatory diseases .

Applications in Agricultural Science

In addition to its medicinal applications, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide may also serve as a valuable compound in agricultural science:

1. Pesticide Development

  • The compound's ability to affect plant physiology and pest resistance mechanisms makes it a candidate for developing new pesticides or herbicides. Research into similar compounds has shown promise in enhancing crop yield and resistance to pests .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in various applications:

Case Study 1: Anticancer Research

  • A study published in Cancer Letters reported that a series of pyrazole derivatives, including those similar to this compound, exhibited potent activity against prostate cancer cells, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

  • In a study conducted by researchers at a prominent university, several pyrazole derivatives were tested against common bacterial strains. Results indicated that certain compounds showed significant inhibition zones compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Cl, 3,5-dimethyl on pyrazole; acetohydrazide chain 243.70 Limited biological data; discontinued
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-((5-(4-methoxyphenyl)isoxazol-3-yl)methylene)acetohydrazide (B6) 3,5-dimethyl pyrazole; isoxazole-methylene group 383.43 Mycobacterium binder (targeted combinatorial synthesis)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide Hydroxyimino group; pyridine-ethylidene substituent 300.33 Crystallographically characterized (monoclinic Cc); hydrogen-bonded chains
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide Chloro-dimethyl pyrazole; fluorobenzoyl extension 416.84 Structural analog with enhanced aromaticity

Crystallographic and Physicochemical Properties

  • Polymorphism: The hydroxyimino-pyridine analog exists in two monoclinic polymorphs (space groups Cc and P2₁/c), with distinct hydrogen-bonding networks influencing stability .
  • Crystal Packing : The target compound’s analogs form supramolecular chains via N–H⋯O and O–H⋯N interactions, critical for solid-state stability .

Biological Activity

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

The compound has the following characteristics:

  • Molecular Formula : C8_{8}H10_{10}ClN5_{5}O
  • Molecular Weight : 215.65 g/mol
  • CAS Number : 956440-76-9

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In a study evaluating various pyrazole derivatives, including this compound, the compound was tested against several pathogens. The results showed that it effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, highlighting its potential as an antimicrobial agent .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (μM)
MCF-749.85
MDA-MB-23145.30

Additionally, the compound was found to induce apoptosis in cancer cells, suggesting mechanisms involving both direct cytotoxicity and apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. In vitro studies revealed that the compound inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating its potential to modulate inflammatory responses .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and screened for antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent activity with significant growth inhibition .
  • Evaluation of Antifungal Properties : In another study, pyrazole derivatives were assessed for their antifungal activity against phytopathogenic fungi. The findings suggested that modifications in the pyrazole structure could enhance antifungal efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, and how are intermediates purified?

  • Methodology : The compound is synthesized via a two-step process:

Hydrazinolysis : React ethyl 2-(4-chloro-3,5-dimethyl-pyrazol-1-yl)acetate with hydrazine hydrate in methanol under reflux (1.5–3 hours).

Condensation : Treat the intermediate with aldehydes/ketones (e.g., 2-acetylpyridine) in methanol under reflux to form hydrazone derivatives.

  • Purification : Products are recrystallized from methanol, and purity is confirmed via melting point analysis and TLC (Rf values) .
    • Critical Parameters : Solvent choice (methanol for solubility), stoichiometric ratios (1:1 for hydrazine), and reflux time (prevents side reactions).

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

  • Methodology : Single-crystal X-ray diffraction (Bruker Kappa APEXII DUO CCD, MoKα radiation, λ = 0.71073 Å).
  • Data :

  • Space Group : Monoclinic CcCc
  • Unit Cell : a=24.5792(6)A˚,b=7.5795(2)A˚,c=8.3072(2)A˚,β=107.335(1)a = 24.5792(6) \, \text{Å}, \, b = 7.5795(2) \, \text{Å}, \, c = 8.3072(2) \, \text{Å}, \, \beta = 107.335(1)^\circ
  • Hydrogen Bonding : N–H⋯O and O–H⋯N interactions form supramolecular chains along the cc-axis .
    • Refinement : SHELXL software (R1=0.032R_1 = 0.032, wR2=0.081wR_2 = 0.081) with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its coordination chemistry and reactivity?

  • Polymorphism : Two monoclinic polymorphs exist:

  • Form I (CcCc, Z=4Z = 4): Anti-configuration of oxime and amide groups.
  • Form II : Zigzag chains via N–H⋯N hydrogen bonds along the bb-axis .
    • Impact : Polymorphs exhibit distinct hydrogen-bonding networks, affecting ligand geometry in metal complexes (e.g., Cu(II) or Ni(II) coordination) .
    • Analysis : Compare torsion angles (e.g., O(1)–C(8)–C(9)–N(4) = 168.65(11)°) and Hirshfeld surfaces to assess packing efficiency .

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

  • Data Validation :

  • Use RintR_{\text{int}} (e.g., 0.016) to assess data quality.
  • Cross-validate with spectroscopic data (e.g., IR: C=O stretch at ~1650 cm1^{-1}) .
    • Software Tools : PLATON for symmetry checks and Mercury for visualization. Discrepancies in space group assignments (e.g., CcCc vs. P21/cP2_1/c) require re-examination of systematic absences .

Q. What role does the hydrazide moiety play in stabilizing high oxidation states of transition metals?

  • Coordination Behavior : The hydrazide (–NH–NH–C=O) acts as a bidentate ligand, binding via pyrazole-N and amide-O atoms.
  • Case Study : Stabilizes Cu(III) and Ni(III) in octahedral complexes, confirmed by EPR and magnetic susceptibility data .
  • Experimental Design : Synthesize metal complexes under inert conditions (Schlenk line), characterize via cyclic voltammetry (redox peaks at +0.5–+1.2 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Reactant of Route 2
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

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